2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid
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Overview
Description
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetamido group, a fluorophenyl group, and a pentanedioic acid moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Prop-2-enoyl Group: This step involves the condensation of an aldehyde with an amine to form an enamine, followed by oxidation to yield the prop-2-enoyl group.
Coupling with Pentanedioic Acid: The final step involves the coupling of the intermediate with pentanedioic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(Z)-2-acetamido-3-(4-chlorophenyl)prop-2-enoyl]amino]pentanedioic acid
- 2-[[(Z)-2-acetamido-3-(4-bromophenyl)prop-2-enoyl]amino]pentanedioic acid
- 2-[[(Z)-2-acetamido-3-(4-methylphenyl)prop-2-enoyl]amino]pentanedioic acid
Uniqueness
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O6/c1-9(20)18-13(8-10-2-4-11(17)5-3-10)15(23)19-12(16(24)25)6-7-14(21)22/h2-5,8,12H,6-7H2,1H3,(H,18,20)(H,19,23)(H,21,22)(H,24,25)/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQDLXRICZEMZ-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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